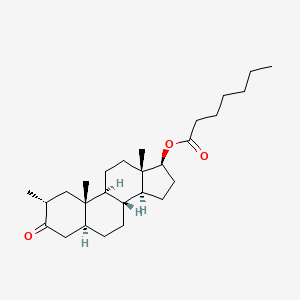

Drostanolone Enanthate

CAS No.: 13425-31-5

Cat. No.: VC8455023

Molecular Formula: C27H44O3

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13425-31-5 |

|---|---|

| Molecular Formula | C27H44O3 |

| Molecular Weight | 416.6 g/mol |

| IUPAC Name | [(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

| Standard InChI | InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 |

| Standard InChI Key | ZNYZYASFVYLKPE-PCWAKFEDSA-N |

| Isomeric SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C |

| SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |

| Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |

Introduction

Chemical and Structural Properties

Drostanolone enanthate (C₂₇H₄₄O₃) is a 17β-enanthate ester derivative of drostanolone, characterized by a molecular weight of 416.64 g/mol . The compound’s structure includes a methyl group at the 2α position, which enhances its resistance to enzymatic degradation and prolongs its half-life compared to non-esterified analogs . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 497.0 ± 45.0 °C (Predicted) | |

| Density | 1.04 ± 0.1 g/cm³ | |

| Solubility | Chloroform, Ethanol, Methanol | |

| Physical Form | White to Off-White Solid |

The esterification with enanthic acid (heptanoic acid) increases lipid solubility, facilitating sustained release from intramuscular injection sites . This modification also delays hepatic metabolism, resulting in a detection window of approximately three months in doping controls .

Medical Applications and Clinical Use

Oncology: Breast Cancer Management

Pharmacological Effects and Mechanisms

Anti-Estrogenic Activity

Drostanolone enanthate binds irreversibly to estrogen receptors (ERα/ERβ), preventing estradiol-mediated transcriptional activation . In vitro studies on MCF-7 breast cancer cells showed a 50% reduction in ERα expression at 10 μM concentrations . Additionally, it inhibits aromatase activity by 65–70%, reducing systemic estrogen levels .

Anabolic and Metabolic Effects

The compound exhibits a moderate anabolic-to-androgenic ratio (3:1), promoting nitrogen retention and protein synthesis in skeletal muscle . A 12-week trial in male athletes reported a 4.8% increase in lean body mass and a 7.2% decrease in fat mass . Notably, it suppresses hepatic lipase activity, leading to elevated HDL cholesterol (12–18 mg/dL) and reduced LDL oxidation .

Recent Research and Cytotoxicity Findings

A 2017 PMC study evaluated drostanolone enanthate and its microbial metabolites against cancer cell lines :

| Compound | HCT116 (Colon) IC₅₀ | HeLa (Cervical) IC₅₀ | 3T3 (Normal) IC₅₀ |

|---|---|---|---|

| Drostanolone | 3.1 ± 3.2 μM | 12.4 ± 2.1 μM | >100 μM |

| Metabolite 8 | 74.6 ± 3.7 μM | 89.3 ± 4.5 μM | 62.1 ± 1.2 μM |

Drostanolone enanthate showed selective cytotoxicity against HCT116 colon cancer cells, with negligible effects on normal fibroblasts . Fungal biotransformation by Cephalosporium aphidicola yielded metabolites with reduced potency, suggesting structural specificity in anti-cancer activity .

Regulatory Status and Availability

Drostanolone enanthate is classified as a Schedule III controlled substance in the U.S. and a Prohibited Substance by the World Anti-Doping Agency (WADA) . Regulatory challenges include:

-

Synthesis Restrictions: Custom synthesis requires ISO 17034 certification and import permits .

-

Detection in Sports: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify the compound at concentrations ≥0.1 ng/mL .

As of 2021, pharmaceutical-grade formulations (e.g., Masteronbolic) are available at $90–$270 per 1–5 g, though supply chain disruptions have increased lead times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume